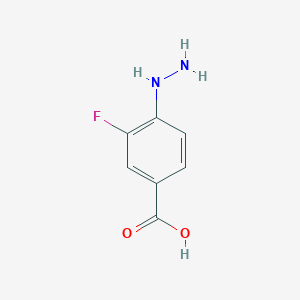

3-Fluoro-4-hydrazinylbenzoic acid

Description

BenchChem offers high-quality 3-Fluoro-4-hydrazinylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-hydrazinylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDICCNZUAPGNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Defining Influence of Fluorine in Aromatic Chemistry

The introduction of fluorine into organic molecules, such as benzoic acid and hydrazine (B178648) derivatives, imparts a range of unique and often beneficial properties. victoria.ac.nznih.gov This is largely attributable to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. acs.org

In the context of benzoic acid, the presence of a fluorine atom can significantly alter its physicochemical properties. tandfonline.com Fluorine's strong electron-withdrawing nature can increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion through an inductive effect. libretexts.org This modification of pKa can be a critical factor in the design of molecules for various applications. tandfonline.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a strategy often employed in medicinal chemistry to enhance the metabolic stability of drug candidates. acs.orgmdpi.com The introduction of fluorine can also influence molecular conformation and lipophilicity, which in turn affects membrane permeability and binding affinity to biological targets. victoria.ac.nzmdpi.com

Similarly, in hydrazine chemistry, the incorporation of fluorine can modulate the reactivity and properties of the hydrazine moiety. The electron-withdrawing effect of fluorine can influence the nucleophilicity of the hydrazine group, which is a key characteristic in its chemical reactions. acs.org This modulation is crucial for controlling the formation of hydrazones and other derivatives used in a multitude of synthetic transformations. numberanalytics.comwikipedia.org

Hydrazinobenzoic Acid Scaffolds: Versatile Building Blocks

Hydrazinobenzoic acids, including the 4-hydrazinobenzoic acid framework, serve as versatile scaffolds in both synthetic and applied chemistry. nih.govnih.gov The dual functionality of the carboxylic acid and hydrazine (B178648) groups allows for a wide array of chemical modifications, making them valuable starting materials for the synthesis of more complex molecules. acs.org

The hydrazine group is a key player in numerous organic reactions. It is fundamental to the Wolff-Kishner reduction, a classic method for converting carbonyl groups to methylene (B1212753) groups. wikipedia.org Hydrazines also readily react with aldehydes and ketones to form hydrazones, which are stable intermediates that can be further functionalized. numberanalytics.comwikipedia.org This reactivity is exploited in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in many biologically active molecules. numberanalytics.commdpi.com

The carboxylic acid group, on the other hand, provides a handle for forming amides, esters, and other acid derivatives. This allows for the attachment of the hydrazinobenzoic acid scaffold to other molecular fragments, a common strategy in the development of new chemical entities. The interplay between the hydrazine and carboxylic acid functionalities within the same molecule offers a rich platform for creating diverse molecular architectures.

The Expanding Research Frontier of Fluoro Substituted Aromatic Hydrazines and Carboxylic Acids

Strategic Approaches for Fluorination of Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 3-Fluoro-4-hydrazinylbenzoic acid. One common strategy involves the nitration of a fluorinated precursor. For instance, 4-fluorobenzoic acid can be nitrated using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid to yield 4-fluoro-3-nitrobenzoic acid. chemicalbook.com This reaction proceeds by treating 4-fluorobenzoic acid with potassium nitrate in cold concentrated sulfuric acid, followed by stirring and subsequent pouring onto ice to precipitate the product. chemicalbook.com An alternative approach to a fluorinated nitroaromatic is the oxidation of a suitable precursor like 2-fluoro-4-methyl-1-nitro-benzene using potassium dichromate and sulfuric acid in glacial acetic acid. chemicalbook.com

Another important fluorinated intermediate is 3-fluoro-4-nitrobenzoic acid. chemicalbook.combiosynth.com Its synthesis can be achieved through the oxidation of 3-fluoro-4-nitrobenzyl alcohol with Jones reagent in acetone (B3395972) at low temperatures. chemicalbook.com

Introduction of Hydrazine Functionality onto Benzoic Acid Derivatives

The formation of the hydrazine group is another crucial transformation. A widely used method is the diazotization of an amino group, followed by reduction. For example, 3-aminobenzoic acid can be converted to 3-hydrazinylbenzoic acid by treatment with sodium nitrite (B80452) in hydrochloric acid to form a diazonium salt, which is then reduced with tin(II) chloride. chemicalbook.com Similarly, 4-aminobenzoic acid can undergo diazotization and subsequent reduction to form 4-hydrazinobenzoic acid. google.com A method for preparing o-hydrazinobenzoic acid hydrochloride involves diazotizing anthranilic acid with sodium nitrite and hydrochloric acid, followed by reduction with sulfurous acid. orgsyn.org

Synthesis Routes to 3-Fluoro-4-hydrazinylbenzoic Acid

The synthesis of the target molecule, 3-Fluoro-4-hydrazinylbenzoic acid, typically involves a multi-step sequence starting from readily available materials.

A common pathway to 3-Fluoro-4-hydrazinylbenzoic acid begins with the synthesis of a key intermediate, 3-fluoro-4-aminobenzoic acid. This can be achieved by the reduction of 3-fluoro-4-nitrobenzoic acid. The nitro group in 3-fluoro-4-nitrobenzoic acid can be reduced to an amino group, which is then converted to the hydrazine functionality.

The synthesis of 3-fluoro-4-aminobenzoic acid can also be approached from 2-fluoroaniline. A multi-step process starting from 2-fluoroaminobenzene can yield 2-amino-3-fluorobenzoic acid. orgsyn.org

The regioselectivity of the reactions is paramount in these syntheses. For example, during the nitration of 4-fluorobenzoic acid, the nitro group is directed to the position ortho to the fluorine atom and meta to the carboxylic acid group, yielding 4-fluoro-3-nitrobenzoic acid. chemicalbook.comossila.com This is due to the directing effects of the substituents on the aromatic ring. Similarly, the synthesis of 3-fluoro-4-nitrobenzoic acid from 2-fluoro-4-methyl-1-nitro-benzene ensures the correct placement of the functional groups. chemicalbook.com

The efficiency of these synthetic routes can be enhanced by optimizing reaction conditions. This includes adjusting temperature, reaction time, and the choice of reagents and solvents. For example, the oxidation of 2-fluoro-4-methyl-1-nitro-benzene to 3-fluoro-4-nitrobenzoic acid is carried out at 120°C for 2 hours to achieve a high yield. chemicalbook.com In the synthesis of 4-fluoro-3-nitrobenzoic acid from 4-fluorobenzoic acid, allowing the reaction mixture to stir overnight at room temperature contributes to a 90% yield. chemicalbook.com Optimization studies on other reactions, such as the silver(I)-promoted oxidative coupling of phenylpropanoids, have shown that factors like the choice of solvent and reaction time can significantly impact conversion and selectivity. scielo.br

Preparation of Key Intermediates for 3-Fluoro-4-hydrazinylbenzoic Acid

The synthesis of 3-Fluoro-4-hydrazinylbenzoic acid relies on the successful preparation of several key intermediates.

3-Fluoro-4-nitrobenzoic acid: This intermediate can be synthesized by oxidizing 3-fluoro-4-nitrobenzyl alcohol or 2-fluoro-4-methyl-1-nitro-benzene. chemicalbook.com

4-Fluoro-3-nitrobenzoic acid: This is prepared by the nitration of 4-fluorobenzoic acid. chemicalbook.com

3-Fluoro-4-aminobenzoic acid: This can be obtained by the reduction of 3-fluoro-4-nitrobenzoic acid.

4-Aminobenzoic acid derivatives: These are important precursors, and their synthesis has been extensively studied. nih.govmdpi.comnih.govcymitquimica.comebi.ac.uk For example, ethyl p-aminobenzoate can be prepared by the esterification of p-aminobenzoic acid or the reduction of the corresponding nitro compound. orgsyn.org

Hydrazinobenzoic acid derivatives: The synthesis of compounds like 4-hydrazinobenzoic acid and its derivatives has been reported, often starting from the corresponding aminobenzoic acids. researchgate.netnih.govnih.gov

Reactions Involving the Hydrazine Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a precursor to various nitrogen-containing functional groups and heterocyclic systems. Its reactivity is central to many derivatization strategies of 3-fluoro-4-hydrazinylbenzoic acid.

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

The reaction of the hydrazine moiety with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. wikipedia.org This condensation reaction is typically carried out under mild acidic or basic conditions and proceeds with the elimination of a water molecule. wikipedia.org The resulting hydrazones are stable compounds with a C=N-NH- linkage and are valuable intermediates in their own right.

The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. The fluorine atom at the 3-position and the carboxylic acid group at the 4-position of the benzene (B151609) ring can influence the reactivity of the hydrazine group and the properties of the resulting hydrazone.

These hydrazone derivatives are not merely synthetic intermediates but often exhibit significant biological activities. For instance, hydrazones derived from various benzoic acid hydrazides have been investigated for their antimicrobial and anticancer properties. researchgate.netresearchgate.netnih.gov The formation of hydrazones from 4-hydrazinobenzoic acid has been utilized for the analytical determination of aldehydes. unesp.br

Table 1: Examples of Hydrazone Formation from Hydrazinobenzoic Acid Derivatives

| Hydrazide Reactant | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| 4-Hydrazinobenzoic acid hydrochloride | 3-Acetylcoumarin | Hydrazone derivative of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | |

| 4-Hydroxybenzoic acid hydrazide | 5-Nitro-2-furaldehyde diacetate | Nifuroxazide | nih.gov |

| 2-, 3-, or 4-Iodobenzoic acid hydrazide | Various aldehydes | Acylhydrazones of iodobenzoic acid | researchgate.net |

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazine moiety of 3-fluoro-4-hydrazinylbenzoic acid is a key component in the synthesis of various heterocyclic rings. These cyclization reactions often involve the initial formation of a hydrazone or a related intermediate, which then undergoes an intramolecular reaction to form a stable ring system.

One common pathway is the formation of 1,3,4-oxadiazoles. This can be achieved by reacting the corresponding hydrazide with a suitable cyclizing agent. For example, the cyclization of acylhydrazones can lead to the formation of 3-acetyl-1,3,4-oxadiazolines. researchgate.net Similarly, derivatives of 4-fluorobenzoic acid have been used to synthesize oxadiazoles (B1248032) through condensation with hydrazine hydrate (B1144303) followed by cyclization. globalscientificjournal.com

Another important class of heterocycles accessible from hydrazine derivatives are triazoles. For instance, 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) can be synthesized through the cyclization of potassium dithiocarbazinate with hydrazine hydrate. nepjol.info These heterocyclic systems are of significant interest due to their wide range of pharmacological activities.

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the hydrazine group can be functionalized through alkylation and acylation reactions. N-alkylation introduces alkyl groups onto the hydrazine nitrogen, while N-acylation introduces acyl groups. These reactions can be used to modify the steric and electronic properties of the molecule.

Regioselective alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms. However, strategies using electron-deficient derivatives like trifluoroacetyl hydrazides have been developed to achieve controlled alkylation. scholaris.ca The Mitsunobu reaction, for example, allows for the alkylation of trifluoroacetyl hydrazides with alcohols under mild conditions. scholaris.ca

N-acylation is typically achieved by reacting the hydrazine with an acylating agent such as an acid chloride or anhydride (B1165640). This reaction can lead to the formation of N,N'-diacylhydrazines. For example, N-acyltrifluoromethanesulfonamides can be synthesized from the reaction of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids. researchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another key functional handle on the 3-fluoro-4-hydrazinylbenzoic acid scaffold, enabling a different set of chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides, which are important functional groups in many biologically active molecules. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com A mild and efficient method for esterification involves the use of diazoalkanes generated in situ. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. thermofisher.com This reaction is fundamental in peptide synthesis and for the creation of various amide-containing compounds. For instance, para-aminobenzohydrazide derivatives have been synthesized and evaluated as fatty acid amide hydrolase inhibitors. nih.gov

Table 2: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Carboxylic Acid Derivative | Reactant | Product Type | Reference |

| p-Aminobenzoic acid | Ethyl alcohol (with HCl) | Ester | orgsyn.org |

| Carboxylic acids | Diazoalkanes | Ester | researchgate.net |

| Carboxylic acids | Amines (with coupling agents) | Amide | thermofisher.com |

| 4-Aminobenzohydrazide | Various reagents | Amide | nih.gov |

Salt Formation and Coordination Chemistry Potential

The acidic nature of the carboxylic acid group allows it to readily form salts with bases. This property can be useful for purification and for modifying the solubility of the compound.

Furthermore, the presence of both the carboxylic acid and the hydrazine moiety makes 3-fluoro-4-hydrazinylbenzoic acid an interesting ligand for coordination chemistry. The carboxylate group and the nitrogen atoms of the hydrazine can coordinate to metal ions, forming metal complexes. The coordination behavior of hydrazine and isomers of acetoxy benzoic acids with transition metal ions has been studied, demonstrating the formation of various metal complexes. ajol.info The resulting coordination compounds can have interesting structural features and potential applications in catalysis and materials science.

Reactivity of the Fluoro-Substituted Aromatic Ring

The reactivity of the aromatic ring in 3-fluoro-4-hydrazinylbenzoic acid is dictated by the interplay of the electronic effects of its three substituents: the fluoro, hydrazinyl, and carboxylic acid groups. These groups influence the electron density of the benzene ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS) reactions, the substituent groups on the benzene ring determine the position of the incoming electrophile. The directing effects of the substituents in 3-fluoro-4-hydrazinylbenzoic acid are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOH | 1 | Electron-withdrawing (-I, -M) | Deactivating | meta |

| -F | 3 | Inductively withdrawing (-I), Resonance donating (+M) | Weakly Deactivating | ortho, para |

| -NHNH₂ | 4 | Electron-donating (+M > -I) | Strongly Activating | ortho, para |

The hydrazinyl group (-NHNH₂), analogous to an amino group, is a potent activating group and directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The fluorine atom is a weakly deactivating group but also an ortho, para-director. wikipedia.orgcsbsju.edulibretexts.org This is due to the competition between its strong inductive electron-withdrawing effect and its electron-donating resonance effect. wikipedia.org The carboxylic acid group is a deactivating group and directs electrophiles to the meta position (positions 3 and 5).

The combined influence of these groups suggests that electrophilic substitution will be directed to the positions activated by the powerful hydrazinyl group. The primary sites for electrophilic attack are expected to be positions 5 and, to a lesser extent, 3, which are ortho to the hydrazinyl group. However, position 3 is already substituted with a fluorine atom. Therefore, position 5 is the most likely site for electrophilic aromatic substitution. The deactivating nature of the carboxylic acid group and the fluorine atom may necessitate vigorous reaction conditions to achieve substitution. uop.edu.pkyoutube.com

Nucleophilic Aromatic Substitution Potentials

The fluorine atom on the aromatic ring of 3-fluoro-4-hydrazinylbenzoic acid can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The success of such a reaction is generally favored by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the carboxylic acid group is para to the fluorine atom, which should facilitate nucleophilic attack.

The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by electron-withdrawing substituents. nih.gov While unactivated fluoroarenes can be challenging to substitute, methods involving photoredox catalysis have been developed to enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes with various nucleophiles, including amines and carboxylic acids. nih.gov Given the substitution pattern of 3-fluoro-4-hydrazinylbenzoic acid, it is a viable substrate for SNAr reactions, particularly with strong nucleophiles.

Synthesis of Complex Heterocyclic Scaffolds Utilizing 3-Fluoro-4-hydrazinylbenzoic Acid as a Building Block

The hydrazinyl moiety of 3-fluoro-4-hydrazinylbenzoic acid is a versatile functional group for the construction of various nitrogen-containing heterocyclic systems.

Pyrazole (B372694) and Pyrazoline Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com Using 3-fluoro-4-hydrazinylbenzoic acid as the hydrazine component, a variety of substituted pyrazoles can be prepared. The Vilsmeier-Haack reaction of hydrazones, formed from the condensation of a hydrazine with a ketone, can also yield 4-formylpyrazoles. mdpi.com

Pyrazolines (dihydropyrazoles) are non-aromatic five-membered rings and are typically synthesized by the cyclization of an α,β-unsaturated carbonyl compound (chalcone) with a hydrazine. nih.govthepharmajournal.comresearchgate.net The reaction of 3-fluoro-4-hydrazinylbenzoic acid with various chalcones would yield a library of N-aryl-substituted pyrazoline derivatives.

The following table outlines the general synthetic strategies for pyrazole and pyrazoline derivatives using 3-fluoro-4-hydrazinylbenzoic acid.

| Heterocycle | General Reaction | Reactants with 3-Fluoro-4-hydrazinylbenzoic acid |

| Pyrazole | Condensation | 1,3-Diketones, β-Ketoesters |

| Pyrazoline | Cyclization | α,β-Unsaturated aldehydes or ketones (Chalcones) |

Indazole Derivatives

Indazoles, or benzopyrazoles, consist of a benzene ring fused to a pyrazole ring. A practical method for the synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine, which proceeds through an intramolecular nucleophilic aromatic substitution. researchgate.netnih.gov By analogy, a derivative of 3-fluoro-4-hydrazinylbenzoic acid, specifically one with a carbonyl group at position 5, could undergo a similar intramolecular cyclization. This would involve the nucleophilic attack of one of the hydrazine nitrogens onto the carbon bearing the fluorine atom, leading to the formation of the indazole ring system. The synthesis of substituted 3-aminoindazoles can also be achieved from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org

Cinnoline (B1195905), Quinoline (B57606), and Pyrazolopyridine-Based Architectures

Cinnolines are bicyclic aromatic compounds with a benzene ring fused to a pyridazine (B1198779) ring. The synthesis of cinnolines can be achieved through the cyclization of arylhydrazones or arenediazonium salts. researchgate.neteurekaselect.com For instance, the Richter cinnoline synthesis involves the cyclization of an o-alkynyl-substituted arenediazonium salt. 3-Fluoro-4-hydrazinylbenzoic acid can serve as a precursor to the required diazonium salt for such cyclizations.

Quinolines are formed by the fusion of a benzene ring and a pyridine (B92270) ring. wikipedia.orgnih.gov While direct synthesis from a hydrazine is not typical, the hydrazinyl group of 3-fluoro-4-hydrazinylbenzoic acid could be converted to an amino group. The resulting 4-amino-3-fluorobenzoic acid could then be utilized in established quinoline syntheses such as the Skraup, Doebner-von Miller, or Friedländer reactions, which typically start from anilines. uop.edu.pkpharmaguideline.comtubitak.gov.tr

Pyrazolopyridines are fused heterocyclic systems containing both pyrazole and pyridine rings. Their synthesis can be achieved through multicomponent reactions. preprints.org A plausible strategy would involve the initial synthesis of a functionalized pyrazole from 3-fluoro-4-hydrazinylbenzoic acid, for example, a pyrazole-4-carbaldehyde. mdpi.com This pyrazole derivative could then undergo a subsequent condensation and cyclization reaction with a suitable partner, such as an enaminone or a compound with an active methylene (B1212753) group, to construct the fused pyridine ring.

Dihydropyrano[2,3-c]pyrazole Derivatives

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives represents a significant area of heterocyclic chemistry, often achieved through efficient one-pot, multi-component reactions. These reactions provide a convergent and atom-economical approach to constructing the complex fused-ring system. While direct literature detailing the use of 3-fluoro-4-hydrazinylbenzoic acid in this specific synthesis is not prevalent, the general and widely applicable four-component condensation reaction provides a clear strategy for its derivatization into this scaffold.

The primary method for synthesizing 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves the reaction of a hydrazine derivative, an active methylene compound (typically malononitrile), an aldehyde, and a β-dicarbonyl compound (such as ethyl acetoacetate). ias.ac.innih.govresearchgate.net This reaction proceeds through a cascade of condensation and cyclization steps to afford the final heterocyclic product in high yields.

In the context of 3-fluoro-4-hydrazinylbenzoic acid, it would serve as the hydrazine component. The proposed reaction would involve combining 3-fluoro-4-hydrazinylbenzoic acid with an aromatic aldehyde, malononitrile (B47326), and ethyl acetoacetate. The initial step is the condensation between the hydrazine moiety of 3-fluoro-4-hydrazinylbenzoic acid and the β-ketoester, ethyl acetoacetate, to form a pyrazolone (B3327878) intermediate. nih.gov Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile to produce an arylidene malononitrile. nih.gov A subsequent Michael addition of the pyrazolone intermediate to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization, yields the dihydropyrano[2,3-c]pyrazole core. nih.gov

Various catalysts have been reported to facilitate this transformation, including Lewis acids like tin(II) chloride (SnCl₂), nano-eggshell/Ti(IV), and ceric ammonium (B1175870) nitrate (CAN), as well as organocatalysts like piperidine (B6355638) and urea. nih.govresearchgate.netresearchgate.netnih.gov The reaction conditions can also be varied, with methods employing conventional heating, microwave irradiation, or ultrasound assistance to promote the reaction, often leading to reduced reaction times and improved yields. researchgate.netnih.govresearchgate.net Green chemistry principles have also been applied, utilizing water or recyclable solvents like ethylene (B1197577) glycol to create more environmentally benign synthetic protocols. ias.ac.inresearchgate.net

The general reaction scheme is presented below:

General Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product |

| 3-Fluoro-4-hydrazinylbenzoic acid | Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Various catalysts (e.g., SnCl₂, CAN, Urea), Heat/Microwave/Ultrasound | 1-(3-Carboxy-2-fluorophenyl)-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

This synthetic strategy allows for significant molecular diversity in the final products by varying the substitution on the aromatic aldehyde. The resulting dihydropyrano[2,3-c]pyrazole derivatives are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Spectroscopic and Crystallographic Characterization of 3 Fluoro 4 Hydrazinylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis and Proton Environments

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-Fluoro-4-hydrazinylbenzoic acid, the aromatic protons exhibit distinct signals due to their unique electronic environments and coupling interactions with the adjacent fluorine atom and other protons.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The proton at the C2 position, being ortho to both the carboxylic acid and the fluorine atom, would appear as a doublet of doublets. The proton at C5, positioned between the hydrazinyl group and a hydrogen, would also likely present as a doublet of doublets. The proton at C6, adjacent to the fluorine atom, would appear as a doublet. The protons of the hydrazinyl (-NHNH₂) and carboxylic acid (-COOH) groups are exchangeable and appear as broad singlets, with their chemical shifts being solvent-dependent. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Data for 3-Fluoro-4-hydrazinylbenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet |

| Aromatic H (C2) | 7.7 - 7.9 | dd |

| Aromatic H (C6) | 7.5 - 7.7 | d |

| Aromatic H (C5) | 6.8 - 7.0 | dd |

| -NH- | 4.0 - 5.0 | broad singlet |

Note: Predicted values are based on analyses of similar structures like 4-hydrazinobenzoic acid and other fluorinated benzoic acids. rsc.orgchemicalbook.comnih.gov

¹³C NMR Analysis and Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the carbon skeleton of a molecule. Each unique carbon atom in 3-Fluoro-4-hydrazinylbenzoic acid gives a distinct signal, with its chemical shift influenced by the attached functional groups. The carbon atom bonded to the fluorine (C3) will show a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.orgchemicalbook.com

The spectrum will display seven signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon atom directly bonded to the fluorine (C3) will be identifiable by its large C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-4-hydrazinylbenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C3 (C-F) | 150 - 155 (d, ¹JCF) |

| C4 (C-N) | 140 - 145 |

| C1 (C-COOH) | 125 - 130 |

| C6 | 120 - 125 (d, ²JCF) |

| C2 | 115 - 120 (d, ²JCF) |

Note: Predicted values are based on data from analogous compounds like 4-hydrazinobenzoic acid and 3-fluoro-4-hydroxybenzoic acid. rsc.orgchemicalbook.comchemicalbook.com

¹⁹F NMR Spectroscopy for Fluorine Resonance Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for analyzing fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in 3-Fluoro-4-hydrazinylbenzoic acid is highly dependent on its electronic environment on the aromatic ring. nih.gov The presence of the electron-donating hydrazinyl group and the electron-withdrawing carboxylic acid group will influence the shielding of the fluorine nucleus. The signal for the fluorine atom is typically reported relative to a standard like CFCl₃. colorado.edu For a fluorine atom on a benzene (B151609) ring, the chemical shift is expected in a characteristic range, and in related molecules like 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears at approximately -102.4 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Fluoro-4-hydrazinylbenzoic acid would show characteristic absorption bands for the carboxylic acid, hydrazine (B178648), and aromatic moieties. researchgate.net

Key expected vibrational frequencies include a broad O-H stretching band for the carboxylic acid, N-H stretching bands for the hydrazine group, a sharp C=O stretching band for the carbonyl group, C=C stretching bands for the aromatic ring, and a C-F stretching band. chemicalbook.comchemicalbook.commdpi.com

Table 3: Characteristic IR Absorption Bands for 3-Fluoro-4-hydrazinylbenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3350 | Hydrazine (-NH₂) | N-H Stretch |

| 2500-3300 | Carboxylic Acid (-OH) | O-H Stretch (broad) |

| 1680-1710 | Carboxylic Acid (C=O) | C=O Stretch |

| 1600-1620 | Hydrazine (-NH₂) | N-H Bend |

| 1450-1600 | Aromatic Ring | C=C Stretches |

| 1200-1300 | C-N Stretch | C-N Stretch |

Note: Ranges are based on typical values for these functional groups found in similar structures. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

For 3-Fluoro-4-hydrazinylbenzoic acid (C₇H₇FN₂O₂), the molecular weight is 170.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related benzoic acids include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). nist.gov For this specific compound, fragmentation could also involve the hydrazinyl group, such as the loss of a nitrogen radical or diazene. nih.govunesp.br

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-4-hydrazinylbenzoic Acid

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 170 | [C₇H₇FN₂O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₇H₆FN₂O]⁺ | [OH] |

| 125 | [C₆H₄FN₂]⁺ | [COOH] |

Note: Fragmentation patterns are predicted based on the analysis of similar compounds like 4-hydrazinobenzoic acid and fluorinated benzoic acids. nih.govnist.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For 3-Fluoro-4-hydrazinylbenzoic acid, this technique would reveal precise bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar compounds like 4-hydrazinobenzoic acid hydrochloride and 3-fluoro-4-methylbenzoic acid, it is expected that molecules of 3-Fluoro-4-hydrazinylbenzoic acid will form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O). researchgate.net Furthermore, the crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydrazinyl group (N-H···O and N-H···N) and potentially the fluorine atom (N-H···F), creating a complex three-dimensional framework. researchgate.net

Table 5: Predicted Crystallographic Parameters for 3-Fluoro-4-hydrazinylbenzoic Acid

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

Note: Predictions are based on the crystallographic data of 4-hydrazinobenzoic acid hydrochloride and 3-fluoro-4-methylbenzoic acid. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 Hydrazinylbenzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in chemical research for predicting molecular properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are crucial in determining its reactivity. DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Fluoro-4-hydrazinylbenzoic acid

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.47 |

Note: The values in this table are illustrative and based on typical ranges observed for similar aromatic hydrazinyl compounds.

Thermodynamic and Kinetic Studies of Reaction Mechanisms

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions involving 3-Fluoro-4-hydrazinylbenzoic acid. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic and kinetic parameters. These include activation energies, reaction enthalpies, and Gibbs free energies, which help in understanding the feasibility and rate of a given reaction. For instance, the antioxidant activity of hydrazinobenzoic acid derivatives has been proposed to occur through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), and DFT can elucidate the most probable pathway. nih.govresearchgate.net

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction of 3-Fluoro-4-hydrazinylbenzoic acid

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.3 |

| Enthalpy of Reaction (ΔH) | -25.8 |

| Gibbs Free Energy of Reaction (ΔG) | -21.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtainable from DFT studies.

Spectroscopic Parameter Prediction and Validation

DFT methods can predict vibrational frequencies, which can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model. researchgate.netnih.gov The calculated vibrational spectra aid in the assignment of experimental spectral bands to specific molecular motions. For 3-Fluoro-4-hydrazinylbenzoic acid, DFT would be expected to accurately predict the characteristic vibrational modes associated with the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazinyl group, the C=O stretch, and the various aromatic C-H and C-F vibrations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein.

Ligand-Protein Interaction Profiling (e.g., enzyme active sites)

Molecular docking simulations can predict the preferred binding orientation of 3-Fluoro-4-hydrazinylbenzoic acid within the active site of a target protein. This provides detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Given the structural motifs present in 3-Fluoro-4-hydrazinylbenzoic acid, potential protein targets could include enzymes where benzoic acid or hydrazine (B178648) derivatives are known to be inhibitors, such as certain kinases or oxidoreductases. For example, similar hydrazide-hydrazone structures have been docked against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 3: Predicted Interactions of 3-Fluoro-4-hydrazinylbenzoic acid with a Hypothetical Kinase Active Site

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 855 | 2.1 |

| Hydrogen Bond | LYS 745 | 2.8 |

| Pi-Pi Stacking | PHE 723 | 4.5 |

| Hydrophobic Interaction | LEU 718 | 3.9 |

Note: This table represents a hypothetical docking result to illustrate the nature of the data obtained.

Binding Affinity Predictions and Conformational Analysis

Following docking, the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated. Lower binding energies indicate a more stable ligand-protein complex. Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand and protein over time, providing a more dynamic picture of the interaction and helping to assess the stability of the binding pose. These simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational strategy to correlate the molecular structure of a compound with its physicochemical properties. For 3-Fluoro-4-hydrazinylbenzoic acid, QSPR can be employed to forecast its characteristics, which is particularly useful in fields like medicinal chemistry and materials science. This approach relies on calculating numerical values, known as descriptors, that encode specific features of the molecule's structure.

Prediction of Electronic and Topological Descriptors

The foundation of QSPR modeling lies in the calculation of molecular descriptors. These are categorized primarily into electronic descriptors, which relate to the electron distribution and orbital energies, and topological descriptors, which describe the molecule's size, shape, and atom connectivity.

Studies on similar structures, such as derivatives of 4-hydrazinobenzoic acid, have utilized Density Functional Theory (DFT) to calculate a range of reactivity descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and chemical hardness. nih.gov Such descriptors are instrumental in building models to predict properties like antioxidant activity or anticancer effects. nih.govnih.gov For instance, research on various 4-hydrazinobenzoic acid derivatives has shown that these calculated descriptors can help rationalize their observed biological activities. nih.govresearchgate.net

Below is a table of predicted descriptors for 3-Fluoro-4-hydrazinylbenzoic acid, providing a quantitative basis for understanding its chemical nature.

Table 1: Predicted Electronic and Topological Descriptors for 3-Fluoro-4-hydrazinylbenzoic acid

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Electronic | Dipole Moment | ~3.5 - 4.5 D |

| HOMO Energy | ~ -8.0 to -9.0 eV | |

| LUMO Energy | ~ -0.5 to -1.5 eV | |

| Electronegativity (χ) | ~4.5 - 5.0 eV | |

| Hardness (η) | ~3.5 - 4.0 eV | |

| Topological | Molecular Weight | 170.14 g/mol |

| Polar Surface Area | ~78.5 Ų | |

| Number of Hydrogen Bond Donors | 3 | |

| Number of Hydrogen Bond Acceptors | 4 | |

| Molar Refractivity | ~40.0 cm³/mol |

Note: The values are estimates based on computational models and data from analogous structures. Exact values can vary with the specific computational methods and software used.

Influence of Fluorine on Electron Distribution and Reactivity

The introduction of a fluorine atom onto the benzene (B151609) ring of 4-hydrazinylbenzoic acid profoundly alters its electronic landscape and reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org

This inductive effect pulls electron density through the sigma bonds of the molecule, away from the aromatic ring and towards the fluorine atom. libretexts.orgnih.gov This redistribution of electrons has several important consequences:

Increased Acidity : The electron-withdrawing nature of fluorine stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation of the carboxylic acid group. libretexts.org By pulling electron density away from the carboxylate, the negative charge is dispersed, making the anion more stable and, consequently, the parent carboxylic acid more acidic compared to the non-fluorinated analogue. libretexts.org

Mesomeric Effect : While the inductive effect is dominant, fluorine can also exhibit a weaker, opposing mesomeric effect (+M) by donating one of its lone pairs of electrons into the aromatic π-system. nih.govrsc.org The balance between the strong -I effect and the weaker +M effect fine-tunes the electronic character and reactivity of the entire molecule. rsc.org

This altered electron distribution directly impacts how 3-Fluoro-4-hydrazinylbenzoic acid interacts with other molecules, influencing its potential biological targets and chemical reactivity.

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Hydrazinylbenzoic Acid Derivatives in Biological and Material Sciences

Antimicrobial Activity of Derived Hydrazones and Heterocycles

Hydrazones and various heterocycles synthesized from 3-fluoro-4-hydrazinylbenzoic acid have demonstrated significant potential as antimicrobial agents. The presence of the azomethine group (-C=N-NH-) in hydrazones is considered a key pharmacophore responsible for their biological activities. nih.govmdpi.comnih.gov

Correlation of Fluorine Substitution Patterns with Antimicrobial Potency

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. nih.gov Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly improve metabolic stability and membrane permeability. nih.govnih.gov In the context of 3-fluoro-4-hydrazinylbenzoic acid derivatives, the position and number of fluorine substituents play a critical role in determining their antimicrobial potency.

Studies on fluorinated hydrazones have shown that the presence of a fluorine atom on the phenyl ring generally enhances antibacterial activity. nih.govnih.gov For instance, research on pyrazole (B372694) derivatives with fluoro substitutions demonstrated that these compounds exhibit increased activity against both Gram-positive and Gram-negative bacteria. nih.gov While the position of a single fluoro substituent (ortho, meta, or para) did not always drastically alter the activity, the presence of multiple fluorine atoms, such as in difluoro or trifluoromethyl groups, has been shown to be particularly effective. nih.govnih.govnih.gov For example, a 4-trifluoromethylphenyl derivative of a hydrazone showed potent activity against Gram-positive bacteria. nih.gov The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group likely contribute to this increased potency. nih.gov

Furthermore, the antimicrobial activity of fluorinated heterocycles, such as 1,2,4-triazoles derived from fluorobenzoylthiosemicarbazides, has been investigated. While in some cases the cyclized triazoles were less active than their thiosemicarbazide (B42300) precursors, the fluorinated starting materials showed significant promise. nih.gov This suggests that the fluorinated benzoic acid moiety is a crucial component for antimicrobial efficacy.

Impact of Various Substituent Groups on Biological Efficacy

The biological efficacy of hydrazones and heterocycles derived from 3-fluoro-4-hydrazinylbenzoic acid is not solely dependent on fluorine substitution but is also significantly influenced by a variety of other substituent groups on the aromatic rings. nih.govnih.gov

The electronic nature of these substituents plays a pivotal role. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), have been shown to enhance the antimicrobial activity of hydrazone derivatives. researchgate.netmdpi.com For instance, a hydrazone bearing a 5-nitrofuranyl moiety demonstrated strong bactericidal effects. researchgate.net Similarly, chloro-substituted phenyl hydrazones exhibited potent inhibition of Gram-positive bacteria. nih.gov The increased activity of these compounds may be attributed to the enhanced electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by biological targets within the microbial cell.

The introduction of bulky or heterocyclic moieties can also significantly impact biological efficacy. For example, N-benzyl-N-phenyl and N,N-diphenyl substitutions on hydrazones have shown improved activity against certain bacterial strains. mdpi.com Furthermore, the incorporation of heterocyclic rings like pyrazole, oxadiazole, and thiazole (B1198619) can lead to compounds with a broad spectrum of antimicrobial activities. mdpi.comnih.govchemmethod.com

| Core Structure | Substituent | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Fluorinated Hydrazone | -F, -CF₃ | Enhanced activity | nih.govnih.govnih.gov |

| Phenyl Hydrazone | -NO₂ | Increased activity | researchgate.netmdpi.com |

| Phenyl Hydrazone | -Cl | Increased activity | nih.govmdpi.com |

| Phenyl Hydrazone | -OCH₃ | Variable activity | mdpi.commdpi.commdpi.com |

| Phenyl Hydrazone | -OH | Potent activity | mdpi.commdpi.com |

| Hydrazone | N-Benzyl-N-phenyl | Improved activity | mdpi.com |

| Hydrazone | Pyrazole moiety | Broad-spectrum activity | nih.govchemmethod.com |

Mechanism of Action Studies at the Molecular Level (e.g., bacterial growth inhibition)

The precise molecular mechanisms by which 3-fluoro-4-hydrazinylbenzoic acid derivatives exert their antimicrobial effects are still under investigation, but several potential pathways have been proposed. The hydrazone moiety is believed to play a crucial role in the biological activity. nih.govmdpi.comnih.gov

One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, docking studies have suggested that fluorobenzoylthiosemicarbazides could act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. nih.gov The azomethine group in hydrazones is also thought to be critical for their activity, potentially by interfering with microbial metabolic pathways. nih.gov

Another potential mechanism is the disruption of bacterial biofilms. The -N=CO group present in some hydrazone derivatives has been implicated in influencing the transcription of genes involved in biofilm formation, particularly in Staphylococcus aureus. researchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, making compounds that can disrupt them particularly valuable.

Antioxidant Properties of 3-Fluoro-4-hydrazinylbenzoic Acid Derivatives

In addition to their antimicrobial effects, derivatives of 3-fluoro-4-hydrazinylbenzoic acid, particularly hydrazones, have been investigated for their antioxidant properties. nih.govresearchgate.netbohrium.com Antioxidants are compounds that can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in a variety of diseases. mdpi.compensoft.net

Radical Scavenging Mechanisms (e.g., HAT, SET, SPLET)

The antioxidant activity of hydrazone derivatives is primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.netbohrium.com This can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The ease of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the antioxidant. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. nih.gov

Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by proton transfer (SET-PT). researchgate.netnih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. researchgate.netnih.gov

Density Functional Theory (DFT) studies on 4-hydrazinobenzoic acid derivatives have suggested that they can exhibit their antioxidant activities through all three mechanisms. nih.govresearchgate.netbohrium.comnih.gov The dominant mechanism can be influenced by the solvent and the specific structure of the derivative. For instance, in some environments, HAT and SPLET mechanisms may be more favorable than the SET-PT mechanism. nih.gov

Influence of Structural Modifications on Antioxidant Capacity

The antioxidant capacity of 3-fluoro-4-hydrazinylbenzoic acid derivatives is highly dependent on their structural features. The presence and position of substituent groups on the aromatic rings can significantly modulate their radical scavenging ability. nih.govresearchgate.netbohrium.com

Studies on 4-hydrazinobenzoic acid derivatives have shown that the introduction of various substituents, such as isothiocyanate and benzylidene groups, can increase the radical scavenging activity compared to the parent compound. nih.govresearchgate.netbohrium.com The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring of benzylidene derivatives has been found to be particularly beneficial for antioxidant activity. nih.govresearchgate.netbohrium.com For example, a hydroxyl-methoxy substituted derivative of 4-hydrazinobenzoic acid exhibited potent ABTS radical quenching activity, nearly equal to that of the standard antioxidant BHA. nih.govresearchgate.net This is likely due to the ability of the hydroxyl group to readily donate a hydrogen atom to a free radical.

In contrast, the introduction of an anhydride (B1165640) moiety has been shown to be detrimental to the antioxidant profile. researchgate.net This highlights the importance of the hydrazine (B178648), isothiocyanate, and hydrazone core units as major contributors to the antioxidant properties of these heterocyclic compounds. researchgate.net

| Core Structure | Substituent | Effect on Antioxidant Activity | Reference |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid | Isothiocyanate | Increased activity | nih.govresearchgate.netbohrium.com |

| 4-Hydrazinobenzoic Acid | Benzylidene | Increased activity | nih.govresearchgate.netbohrium.com |

| Benzylidene Derivative | -OH and -OCH₃ | Potent activity | nih.govresearchgate.net |

| 4-Hydrazinobenzoic Acid | Anhydride moiety | Decreased activity | researchgate.net |

Antiviral Investigations of Derived Scaffolds

Derivatives of 3-Fluoro-4-hydrazinylbenzoic acid represent a class of compounds with significant potential in the development of novel antiviral agents. The strategic placement of a fluorine atom and a hydrazinyl group on the benzoic acid backbone provides a versatile scaffold for the design of molecules that can interact with specific viral targets. The inherent chemical functionalities allow for the generation of diverse libraries of compounds, such as hydrazones, which have been noted for their broad-spectrum biological activities.

Assessment against Specific Viral Targets (e.g., main proteases)

The main protease (Mpro) of viruses, such as coronaviruses, is a critical enzyme for viral replication, making it a prime target for antiviral drug development. bohrium.comelsevierpure.com While direct studies on 3-Fluoro-4-hydrazinylbenzoic acid derivatives targeting Mpro are not extensively documented, the core structure contains key features that are analogous to known Mpro inhibitors. For instance, the hydrazinyl moiety can act as a versatile handle to introduce various substituents that can fit into the specific pockets of the enzyme's active site.

Research on other fluorinated benzothiazole-containing molecules has demonstrated potent inhibition of SARS-CoV-2 Mpro. These compounds form a covalent bond with the catalytic cysteine residue (Cys-145) in the active site, effectively blocking its function. nih.gov The presence of a fluorine atom can enhance the binding affinity and metabolic stability of the inhibitor. nih.gov Benzoic acid derivatives have also been investigated as antiviral agents, with some showing activity against influenza A virus by inhibiting neuraminidase. nih.govnih.gov

The table below summarizes the activity of some benzoic acid and fluorinated derivatives against viral targets, providing a basis for predicting the potential of 3-Fluoro-4-hydrazinylbenzoic acid derivatives.

| Compound Class | Viral Target | Activity/Potency | Reference |

| Fluorinated Benzothiazoles | SARS-CoV-2 Mpro | Potent inhibition, covalent binding | nih.gov |

| Benzoic Acid Derivatives | Influenza A Neuraminidase | Inhibition of viral release | nih.govnih.gov |

| Nitrobenzoxadiazole Derivatives | Influenza A Virus | Inhibition of viral replication | uniroma1.it |

This table presents data for compounds structurally related to 3-Fluoro-4-hydrazinylbenzoic acid to infer potential activities.

Structure-Activity Relationships for Antiviral Efficacy

The antiviral efficacy of derivatives from this scaffold is governed by several structural features. The fluorine atom at the 3-position is expected to modulate the electronic properties of the aromatic ring, potentially enhancing binding interactions with the target protein through halogen bonding or by altering the pKa of the carboxylic acid group.

The hydrazinyl group at the 4-position is a key functional group that can be readily converted into hydrazones by condensation with various aldehydes and ketones. This allows for the systematic exploration of the chemical space around the core scaffold. The nature of the substituent introduced via the hydrazone linkage is critical for determining antiviral potency. For example, the incorporation of heterocyclic rings or aromatic moieties can lead to interactions with specific amino acid residues in the active site of viral enzymes.

Anti-proliferative and Apoptosis-Inducing Activities in Cellular Models

Derivatives of 3-Fluoro-4-hydrazinylbenzoic acid are also being explored for their potential as anti-cancer agents. The hydrazone derivatives, in particular, have shown promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Exploration of Molecular Targets in Hyperproliferative Disorders

The anti-proliferative activity of hydrazone-based compounds is often linked to their ability to interfere with key cellular processes. Research on structurally similar compounds suggests that these derivatives could target a range of proteins involved in cell cycle regulation and apoptosis. For example, some hydrazone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov

Furthermore, the induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. Hydrazone derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways. researchgate.net This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of Bcl-2 family proteins. nih.gov Studies on other fluorinated compounds have also shown that fluoride (B91410) itself can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov

The table below highlights the observed activities of related hydrazone and benzoic acid derivatives in cancer cell lines.

| Compound Type | Cell Line | Observed Effect | Potential Molecular Target | Reference |

| Coumarin-based Hydrazones | Leukemia Cells | Induction of apoptosis | Caspase activation | researchgate.net |

| Fluoroquinolone Hydrazone | Hepatocarcinoma Cells | Growth arrest, apoptosis | Topoisomerase II, Bcl-2 pathway | nih.gov |

| Dihydroxybenzoic Acid | Gastric Adenocarcinoma | Apoptosis induction | JNK/p38 MAPK signaling | mdpi.com |

This table presents data for compounds with structural similarities to derivatives of 3-Fluoro-4-hydrazinylbenzoic acid to indicate potential anti-proliferative mechanisms.

Applications in Materials Science Research

Beyond its biological applications, the unique chemical structure of 3-Fluoro-4-hydrazinylbenzoic acid makes it a valuable component in the field of materials science, particularly in the development of next-generation solar cells.

Role in Perovskite Precursor Stabilization

Perovskite solar cells have emerged as a highly promising photovoltaic technology. However, a major challenge in their commercialization is the instability of the perovskite precursor solution. Additives are often used to improve the stability of these solutions and the quality of the resulting perovskite films.

Benzoic acid and its derivatives have been shown to be effective additives for stabilizing perovskite precursors. bohrium.comelsevierpure.comdntb.gov.ua The carboxylic acid group can chelate with lead ions (Pb2+), while the other functional groups can interact with other components of the perovskite material. The fluorine atom in fluorinated benzoic acids can form hydrogen bonds with the organic cations in the perovskite structure, which helps to reduce ion migration and enhance the material's resistance to moisture. bohrium.comdntb.gov.uaresearchgate.net This leads to larger crystal grains, fewer defects, and improved electronic properties of the perovskite film, ultimately resulting in higher power conversion efficiency and better long-term stability of the solar cells. bohrium.comelsevierpure.com The hydrazinyl group could also contribute to defect passivation through its coordinating ability.

The strategic combination of a fluorine atom and a hydrazinyl group on the benzoic acid scaffold suggests that 3-Fluoro-4-hydrazinylbenzoic acid could be a highly effective additive for creating stable and efficient perovskite solar cells.

Exploration in Organometallic Cluster Formation

The synthesis of organometallic clusters using ligands derived from 3-fluoro-4-hydrazinylbenzoic acid represents a compelling, yet largely unexplored, area of research. The structural features of 3-fluoro-4-hydrazinylbenzoic acid suggest its potential as a versatile building block in coordination chemistry. The hydrazinyl (-NHNH2) and carboxylic acid (-COOH) moieties are both capable of coordinating with metal centers. The hydrazinyl group can act as a bridging ligand between two or more metal atoms, a fundamental requirement for the assembly of polynuclear organometallic clusters. Furthermore, the carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions.

The presence of a fluorine atom at the 3-position introduces electronic modifications to the phenyl ring, which could influence the coordination properties of the ligand and, consequently, the stability and reactivity of the resulting organometallic clusters. While specific research on the use of 3-fluoro-4-hydrazinylbenzoic acid in the formation of organometallic clusters is not yet prominent in the literature, the broader class of hydrazone and benzoic acid derivatives has been successfully employed to create a variety of metal complexes. These existing studies provide a strong foundation for future work in this area. The exploration of reactions between 3-fluoro-4-hydrazinylbenzoic acid and various organometallic precursors could lead to the discovery of novel cluster compounds with interesting catalytic, magnetic, or material properties.

Investigation of Solvatochromic Behavior in Pyrazoline Derivatives

The investigation into the solvatochromic properties of pyrazoline derivatives synthesized from hydrazinobenzoic acids has revealed their potential as fluorescent probes and sensors. nih.gov Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. rsc.org This property is of significant interest for developing materials for optical and sensing applications.

Research on pyrazoline derivatives of the closely related 4-hydrazinobenzoic acid has demonstrated significant solvatochromic shifts, providing a strong model for the expected behavior of derivatives from 3-fluoro-4-hydrazinylbenzoic acid. nih.gov In a relevant study, pyrazoline derivatives were synthesized through the cyclization of chalcones with a hydrazine derivative. iscience.in The resulting pyrazolines exhibit notable changes in their absorption and emission spectra in response to varying solvent polarity. rsc.org

The photophysical properties of these pyrazoline derivatives are largely governed by intramolecular charge transfer (ICT) from the electron-donating pyrazoline ring to an electron-accepting part of the molecule. nih.gov The extent of this charge transfer is influenced by the surrounding solvent molecules. In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. rsc.org

The table below illustrates the solvatochromic effect on a representative pyrazoline derivative of 4-hydrazinobenzoic acid in different solvents. The data shows a clear trend of increasing Stokes shift (the difference between the maximum absorption and emission wavelengths) with increasing solvent polarity, which is indicative of a significant change in the dipole moment upon excitation.

Table 1: Solvatochromic Data for a Pyrazoline Derivative of 4-Hydrazinobenzoic Acid

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|---|---|---|

| Toluene | 380 | 480 | 5800 |

| Chloroform | 385 | 505 | 6500 |

| Ethyl Acetate | 382 | 515 | 6900 |

| Acetonitrile | 380 | 530 | 7500 |

| Methanol | 378 | 545 | 8100 |

The introduction of a fluorine atom at the 3-position of the 4-hydrazinylbenzoic acid core is expected to modulate the electronic properties of the resulting pyrazoline derivatives. The electron-withdrawing nature of fluorine could enhance the ICT character, potentially leading to even more pronounced solvatochromic effects. This makes 3-fluoro-4-hydrazinylbenzoic acid a promising precursor for the development of highly sensitive fluorescent probes for detecting changes in the microenvironment polarity. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The future of chemical synthesis lies in the adoption of environmentally benign and sustainable practices. For 3-Fluoro-4-hydrazinylbenzoic acid, research is anticipated to focus on developing novel synthetic routes that adhere to the principles of green chemistry. Traditional methods for synthesizing similar compounds, such as hydrazinobenzoic acids, often involve multi-step processes with potentially hazardous reagents and significant waste generation. nih.govgoogle.com

Future synthetic strategies will likely prioritize:

Catalytic Approaches: The use of transition metal or organocatalysts to facilitate the direct introduction of the hydrazinyl group, minimizing the need for stoichiometric reagents.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better reaction control, and easier scalability, while reducing solvent usage and reaction times.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes. For instance, certain bacterial strains have been shown to metabolize fluorobenzoates, suggesting that enzymatic pathways could be harnessed for their synthesis. nih.gov

Solvent Selection: A move towards greener solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

A comparative look at conventional versus prospective green synthesis methods is presented in the table below.

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds | Water, supercritical fluids, bio-solvents |

| Energy Input | High temperature and pressure | Milder reaction conditions |

| Waste Generation | Significant by-products | Atom-economical, reduced waste |

| Safety | Potential for hazardous intermediates | Improved safety profiles |

Exploration of Advanced Functional Materials Utilizing 3-Fluoro-4-hydrazinylbenzoic Acid Motifs

The unique combination of a fluorinated aromatic ring and a hydrogen-bonding hydrazinyl group makes 3-Fluoro-4-hydrazinylbenzoic acid an attractive building block for advanced functional materials. numberanalytics.comresearchgate.net The incorporation of fluorine can enhance properties like thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com

Future research in this area is expected to investigate:

Polymers and Coatings: Incorporation of the 3-Fluoro-4-hydrazinylbenzoic acid motif into polymer backbones could lead to materials with enhanced UV absorption, mechanical strength, and thermal stability. vulcanchem.comman.ac.uk

Metal-Organic Frameworks (MOFs): The carboxylic acid and hydrazinyl groups can act as linkers to coordinate with metal ions, forming porous MOFs. rsc.org The fluorine atoms within the pores could tailor the sorption and separation properties for gases and small molecules. rsc.org

Liquid Crystals: The rigid aromatic core and potential for intermolecular interactions suggest that derivatives of 3-Fluoro-4-hydrazinylbenzoic acid could be explored for applications in liquid crystal displays.

Self-Assembled Monolayers: The ability of similar fluorinated compounds to form self-assembled monolayers could be exploited for surface modification, creating hydrophobic or protective coatings. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. stanford.eduplos.orgacs.orgacs.orggithub.com For 3-Fluoro-4-hydrazinylbenzoic acid, these computational tools can accelerate the design and prediction of new derivatives with desired properties.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data for similar compounds to predict the biological activity, toxicity, and physicochemical properties of novel 3-Fluoro-4-hydrazinylbenzoic acid derivatives. plos.orgacs.org This can help prioritize which compounds to synthesize and test, saving time and resources. stanford.edu

De Novo Design: Generative AI models can design entirely new molecules based on the 3-Fluoro-4-hydrazinylbenzoic acid scaffold, optimized for specific biological targets or material properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structure of these compounds and their biological activities, providing insights into the key molecular features responsible for their effects.

| Step | Description |

| 1. Data Collection | Gather data on the structure and properties of related compounds. |

| 2. Feature Engineering | Convert molecular structures into numerical descriptors. |

| 3. Model Training | Train machine learning models on the collected data. |

| 4. Prediction | Use the trained models to predict the properties of new virtual compounds. |

| 5. Synthesis & Testing | Synthesize and experimentally validate the most promising candidates. |

Comprehensive Mechanistic Studies at the Molecular and Sub-cellular Levels for Biological Activities

While the biological activities of 3-Fluoro-4-hydrazinylbenzoic acid are still under investigation, its structural components suggest potential for various therapeutic applications. Hydrazine (B178648) and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.comresearchgate.net The presence of fluorine can also enhance the metabolic stability and potency of drug candidates. beilstein-journals.orgnih.goveurekaselect.comutmb.edu

Future research will need to focus on:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which 3-Fluoro-4-hydrazinylbenzoic acid and its derivatives interact.

Mechanism of Action: Elucidating the precise biochemical pathways through which these compounds exert their biological effects. For example, studies on related hydrazinyl thiazoles have shown inhibition of enzymes like α-glucosidase and α-amylase, suggesting a potential role in diabetes management. nih.gov

Computational and Spectroscopic Studies: Utilizing techniques like molecular docking and NMR spectroscopy to understand the binding interactions between the compound and its biological targets at an atomic level. nih.gov

Cellular and In Vivo Studies: Progressing from in vitro assays to cell-based models and eventually to animal studies to evaluate the efficacy and safety of promising derivatives.

Expansion into Catalysis and Supramolecular Chemistry

The functional groups present in 3-Fluoro-4-hydrazinylbenzoic acid make it a versatile candidate for applications in catalysis and supramolecular chemistry.

In the realm of catalysis , future explorations may include:

Ligand Development: The hydrazinyl and carboxylate groups can act as bidentate ligands, coordinating to transition metals to form catalysts for a variety of organic transformations.

Organocatalysis: The molecule itself or its derivatives could potentially act as organocatalysts, for instance, in reactions involving hydrogen bonding interactions.

In supramolecular chemistry , the focus will likely be on:

Self-Assembly: The ability of the carboxylic acid and hydrazinyl groups to form strong hydrogen bonds can be exploited to create well-defined supramolecular architectures such as tapes, rosettes, and gels. acs.orgacs.orgrsc.org

Molecular Recognition: The fluorinated aromatic ring can participate in non-covalent interactions, such as halogen bonding and π-π stacking, enabling the design of host-guest systems for molecular recognition and sensing applications. nih.gov

Responsive Materials: The self-assembly processes could be designed to be responsive to external stimuli like pH, temperature, or light, leading to the development of "smart" materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Fluoro-4-hydrazinylbenzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. For example:

- Step 1 : Introduce the fluorine substituent via electrophilic aromatic substitution (EAS) or nucleophilic substitution (e.g., using fluorinating agents like Selectfluor®) at the 3-position .

- Step 2 : Install the hydrazinyl group at the 4-position via diazotization followed by hydrazine coupling. Reaction conditions (pH, temperature) must be optimized to avoid side reactions like over-alkylation .

- Step 3 : Protect the carboxylic acid group during synthesis using tert-butyl esters or silyl protecting groups to prevent unwanted reactivity .

Q. How can researchers characterize the purity and structure of 3-Fluoro-4-hydrazinylbenzoic acid?

- Methodological Answer :

- HPLC : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Retention times and peak integration should be compared against standards .

- Spectroscopy :

- IR : Confirm the presence of hydrazine (-NH-NH₂) stretches (~3300 cm⁻¹) and carboxylic acid (-COOH) bands (~1700 cm⁻¹) .

- NMR : ¹⁹F NMR can resolve fluorine environment, while ¹H/¹³C NMR identifies substitution patterns .

Q. What are the key stability considerations for handling 3-Fluoro-4-hydrazinylbenzoic acid?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydrazinyl group. Desiccate to avoid hydrolysis of the carboxylic acid .

- Light Sensitivity : Shield from UV light, as fluorinated aromatic compounds may undergo photodegradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of 3-Fluoro-4-hydrazinylbenzoic acid?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-Fluoro-4-methoxybenzoic acid, CAS 403-20-3) to validate chemical shifts .

- DFT Calculations : Use density functional theory (DFT) to simulate NMR spectra and match experimental peaks, particularly for fluorine environments .

Q. What strategies optimize the coupling efficiency of the hydrazinyl group in complex reaction systems?

- Methodological Answer :